molecular formula C17H17ClN2O4S B3542500 N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide

Cat. No.: B3542500
M. Wt: 380.8 g/mol
InChI Key: BKMUVTSDCZWLLF-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-acetylphenylamine, which is then reacted with 2-chloro-5-nitrobenzoic acid to form an intermediate.

    Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonamide Formation: The resulting amine is then reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid, and the amine group can be reduced to an alkyl group.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Carboxylic acids.

    Reduction: Alkylated benzamides.

    Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: Explored for its use in the development of new materials with specific properties, such as polymers and coatings.

    Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide
  • N-(4-acetylphenyl)-4-methoxybenzamide

Uniqueness

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide is unique due to the presence of both a chloro and a dimethylsulfamoyl group, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11(21)12-4-6-13(7-5-12)19-17(22)15-10-14(8-9-16(15)18)25(23,24)20(2)3/h4-10H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMUVTSDCZWLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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